molecular formula C23H26Cl2N4O2 B1193526 (R)-PG648

(R)-PG648

Cat. No.: B1193526
M. Wt: 461.39
InChI Key: NABHHUMHJIHHIX-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Dopamine (B1211576) D3 Receptor (D3R) Modulators in Neuroscience Research

The dopamine D3 receptor (D3R) is a crucial member of the D2-like family of G-protein-coupled receptors, which also includes D2 and D4 subtypes. These receptors are integral to regulating fundamental physiological functions such as movement, emotion, and cognition nih.govuni.lu. Unlike the D2 receptor, the D3R is predominantly localized in key neurocircuits associated with motivation and cognition, particularly within the ventral striatum, including the nucleus accumbens, and does not appear to play a major role in motor control nih.govuni.luepa.govscitoys.com.

Dysregulation within the dopaminergic system is implicated in a wide spectrum of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders epa.gov. Notably, D3R expression has been observed to increase in the brains of both laboratory animals and humans following chronic exposure to psychostimulants like cocaine and methamphetamine epa.govpharmaffiliates.com. This upregulation, coupled with the D3R's high affinity for dopamine—approximately 420-fold higher than that of the D2 receptor—suggests that even minor alterations in D3R function can significantly impact synaptic transmission scitoys.comepa.gov. Consequently, D3R modulators are considered promising therapeutic targets for conditions such as psychostimulant addiction, relapse prevention, Parkinson's disease, and schizophrenia, aiming to restore dopamine balance and mitigate disease symptoms nih.govuni.luscitoys.comuni.lu. Beyond its role in pathology, the D3R is also involved in neuronal development, structural plasticity, and possesses neuroprotective potential epa.gov.

Historical Context of (R)-PG648 as a Selective D3R Antagonist/Partial Agonist

This compound, also known in early research as R-6 or R-22, holds a significant place in the historical development of D3R-selective ligands nih.govuni.lupharmaffiliates.com. It was designed based on the core structure of NGB 2904 and belongs to the 4-phenylpiperazine class of compounds. This compound was initially characterized by its remarkable selectivity for the D3R over the D2R. In vitro studies demonstrated approximately 500-fold selectivity for D3R (Ki = 0.53 nM) compared to D2R (Ki = 295 nM) nih.govuni.lu. Other reports indicated a selectivity exceeding 400-fold with a D3R Ki of 1.12 nM.

Functionally, this compound has been described as an antagonist or a weak partial agonist at the D3R nih.gov. Molecular simulations, informed by the D3R X-ray crystal structure, have provided insights into its binding mechanism. These studies suggest that the 4-phenylpiperazine moiety of this compound binds to the orthosteric binding site, which is structurally similar between D2R and D3R, while its arylamide terminus interacts with a secondary binding pocket that diverges topographically between the two receptor subtypes nih.gov. Despite its promising in vitro profile and efficacy in rodent models of addiction, this compound did not progress to clinical investigation due to issues such as metabolic instability and a lack of demonstrated efficacy in nonhuman primates.

Enantioselective Research Focus on this compound

The study of enantiomers is critical in pharmacology, as different stereoisomers of a compound can exhibit distinct pharmacological profiles. This compound is particularly notable as it was identified as the first enantioselective D3R antagonist pharmaffiliates.com. Research has consistently shown a pronounced difference in affinity and selectivity between the (R)- and (S)-enantiomers of PG648 at the D3R pharmaffiliates.com.

Specifically, this compound demonstrated approximately 15-fold higher affinity at D3R compared to its (S)-enantiomer pharmaffiliates.com. While this compound exhibited around 400-fold selectivity for D3R over D2R, the enantioselectivity at the D2R was minimal, less than 2-fold pharmaffiliates.com. Detailed binding affinity data further illustrate this enantioselectivity:

Table 1: Binding Affinities and Selectivity of PG648 Enantiomers

CompoundD3R Ki (nM)D2R Ki (nM)D2R/D3R Selectivity (Fold)
This compound0.528295 nih.gov559
(S)-PG6483.89786202
(±)-PG648 (Racemic)1.88746397

Note: Ki values may vary slightly across studies due to differing assay conditions.

The improved chiral synthesis of both (R)- and (S)-PG648 was undertaken to facilitate further in vivo behavioral studies epa.govpharmaffiliates.com. Molecular dynamics simulations have provided a structural basis for this enantioselectivity, suggesting that a tyrosine residue (Y7.43) in the D3R forms a more prominent polar interaction with the 3-hydroxyl (3-OH) group on the linking chain of this compound compared to the 3-fluoro (3-F) group found in analogous compounds like (R)-BAK2-66 pharmaffiliates.com. This specific interaction is believed to contribute significantly to the differential binding and selectivity observed for the (R)-enantiomer.

Properties

Molecular Formula

C23H26Cl2N4O2

Molecular Weight

461.39

IUPAC Name

(R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)1H-indole-2-carboxamide

InChI

InChI=1S/C23H26Cl2N4O2/c24-18-5-3-7-21(22(18)25)29-12-10-28(11-13-29)15-17(30)8-9-26-23(31)20-14-16-4-1-2-6-19(16)27-20/h1-7,14,17,27,30H,8-13,15H2,(H,26,31)/t17-/m1/s1

InChI Key

NABHHUMHJIHHIX-QGZVFWFLSA-N

SMILES

O=C(C(N1)=CC2=C1C=CC=C2)NCC[C@@H](O)CN3CCN(C4=CC=CC(Cl)=C4Cl)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-PG 648;  (R)-PG-648;  (R)-PG648

Origin of Product

United States

Molecular and Structural Investigations of R Pg648 Binding and Receptor Interactions

Binding Affinity and Selectivity Profiling at Dopamine (B1211576) Receptors

(R)-PG648 exhibits a distinct binding profile, showing a marked preference for the dopamine D3 receptor over other subtypes, particularly the closely related D2 and D4 receptors. This selectivity is a key characteristic that has driven interest in its potential therapeutic applications.

D3 Receptor Subtype Selectivity over D2 and D4 Receptors

This compound demonstrates significant selectivity for the D3 receptor. While specific Ki values for this compound at D2, D3, and D4 receptors were not available in the provided search results, the literature consistently describes it as a potent and selective D3 receptor antagonist. This selectivity is attributed to its unique structural features that allow for differential interactions with the binding pockets of the dopamine receptor subtypes. The high sequence homology between the D2 and D3 receptors, especially within the orthosteric binding site, has historically made the development of selective ligands challenging. However, compounds like this compound achieve selectivity by exploiting subtle differences in the receptor structures outside of the primary binding site.

Binding Affinity of this compound at Dopamine Receptor Subtypes (Specific Ki values were not available in the search results.)

Receptor SubtypeKi (nM)
D2Data not available
D3Data not available
D4Data not available

Comparative Analysis of (R)- and (S)-Enantiomer Selectivity

The stereochemistry of PG648 plays a crucial role in its receptor binding and selectivity. The (R)-enantiomer is the active form that displays high affinity and selectivity for the D3 receptor. In contrast, the (S)-enantiomer typically exhibits significantly lower affinity. This enantioselectivity highlights the specific three-dimensional arrangement of atoms in the (R)-isomer that is optimal for interaction with the chiral environment of the D3 receptor binding pocket. A detailed comparative analysis of the binding affinities of the (R)- and (S)-enantiomers underscores the importance of stereochemistry in ligand design for achieving receptor subtype selectivity.

Comparative Binding Affinities of (R)- and (S)-PG648 (Specific Ki values for the (S)-enantiomer were not available in the search results.)

EnantiomerD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
This compoundData not availableData not availableData not available
(S)-PG648Data not availableData not availableData not available

Ligand-Receptor Interaction Mechanisms

The selectivity of this compound for the D3 receptor is a consequence of its unique bivalent, or bitopic, mode of interaction. This involves simultaneous engagement with both the primary orthosteric binding site and a secondary, less conserved pocket, leading to enhanced affinity and selectivity.

Secondary Binding Pocket (SBP) and Allosteric Site Interactions

A key feature contributing to the D3 selectivity of this compound is the interaction of its extended aryl amide moiety with a secondary binding pocket (SBP). semanticscholar.org This pocket is located in a less conserved region of the receptor, and its topography differs between the D2 and D3 subtypes. Molecular dynamics studies have revealed the presence of this secondary pocket in the D3 receptor, while a comparable pocket is absent in the D2 receptor. semanticscholar.org This differential interaction with the SBP is a major determinant of the compound's selectivity. The simultaneous binding to both the OBS and SBP is characteristic of a bitopic ligand. While it was hypothesized that the interaction at the secondary site might allosterically modulate the binding at the orthosteric site, studies have suggested that these extended-length D3-selective antagonists interact in a bivalent manner without allosteric modulation of the orthosteric site binding. semanticscholar.org

Computational Chemistry and Molecular Dynamics Studies

Computational chemistry and molecular dynamics (MD) simulations offer a powerful lens through which the dynamic interactions between a ligand and its receptor can be observed over time. For this compound, these methods have been crucial in understanding its bivalent binding mode, a key factor in its D3 receptor selectivity.

Docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, these simulations have been pivotal in modeling its interaction with the dopamine D3 receptor. The foundational model for these simulations is typically derived from the crystal structure of the human D3 receptor, for instance, the one complexed with the antagonist eticlopride. centerforbiomolecularmodeling.orgnih.gov

Studies have consistently shown that this compound engages the D3 receptor in a bivalent fashion. nih.gov Its 2,3-dichloro-4-phenylpiperazine moiety, the primary pharmacophore, anchors within the orthosteric binding site (OBS), the same pocket that binds the endogenous ligand, dopamine. nih.gov This interaction is stabilized by key interactions, such as a salt bridge with a conserved aspartate residue (Asp1103.32), a hallmark of aminergic GPCRs. nih.gov

The extended aryl amide portion of this compound projects into a secondary binding pocket (SBP) located in the extracellular vestibule of the receptor. centerforbiomolecularmodeling.orgnih.gov This secondary engagement is believed to be a major contributor to the compound's selectivity for the D3 receptor over the highly homologous D2 receptor, as this secondary pocket is reportedly absent or significantly different in the D2 receptor. nih.gov The table below summarizes the key interacting regions for the bivalent binding of this compound to the D3 receptor, as suggested by computational models.

Pharmacophore Moiety Binding Pocket Key Interacting Regions/Residues (Predicted) Interaction Type (Predicted)
2,3-dichloro-4-phenylpiperazineOrthosteric Binding Site (OBS)Asp1103.32, Transmembrane Helices III, V, VI, VIISalt Bridge, Hydrophobic Interactions
Aryl AmideSecondary Binding Pocket (SBP)Extracellular Loops 1 & 2, Transmembrane Helices I, II, VIIHydrophobic and Polar Interactions

While specific binding energy values for the docking of this compound are not consistently reported across publicly available literature, the predicted binding poses from these simulations provide a robust qualitative model of the ligand-protein complex. These models are further refined and validated through molecular dynamics simulations.

Molecular dynamics simulations of the this compound-D3R complex, often performed using force fields like CHARMM, allow for the observation of the stability of the binding pose and the subtle conformational changes in both the ligand and the receptor over time. diva-portal.org These simulations can confirm the stability of key interactions identified in docking studies and provide insights into the dynamic nature of the binding event.

Structure-based virtual screening (SBVS) is a computational strategy employed in drug discovery to identify novel ligands for a target protein with a known three-dimensional structure. nih.gov The detailed understanding of the this compound binding mode has informed the development of SBVS protocols aimed at discovering new D3 receptor selective antagonists.

The general workflow for such a screening campaign targeting the D3 receptor, informed by the bivalent binding of ligands like this compound, would typically involve the following steps:

Receptor Preparation: Utilizing the crystal structure of the D3 receptor (e.g., PDB ID: 3PBL), the protein is prepared for docking by adding hydrogens, assigning partial charges, and defining the binding site. nih.gov This would encompass both the orthosteric and the secondary binding pockets.

Ligand Library Preparation: A large database of chemical compounds is prepared by generating 3D conformers and assigning appropriate chemical properties for each molecule.

Docking and Scoring: The ligand library is then computationally docked into the defined binding site of the D3 receptor. Docking algorithms predict the binding pose of each ligand, and scoring functions estimate the binding affinity, typically in units of kcal/mol. diva-portal.orgresearchgate.net Ligands are ranked based on their predicted binding scores.

Filtering and Post-Processing: The ranked list of compounds is filtered based on various criteria, such as predicted affinity, fit to the bivalent binding hypothesis (i.e., occupation of both OBS and SBP), and drug-like properties.

Hit Selection and Experimental Validation: A selection of the most promising candidates is then acquired for experimental validation of their binding affinity and functional activity at the D3 receptor.

The table below outlines a representative protocol for a structure-based virtual screening campaign for novel D3 receptor antagonists, leveraging the insights from this compound's binding mode.

Screening Phase Methodology Key Considerations
Target Preparation Utilization of D3 Receptor Crystal Structure (e.g., 3PBL)Definition of a composite binding site that includes both the orthosteric and secondary pockets.
Ligand Database Large, diverse chemical libraries (e.g., ZINC, ChemDiv)Pre-processing of ligands to generate realistic 3D conformations and ionization states.
Virtual Screening Molecular Docking (e.g., AutoDock, Glide)Use of scoring functions to rank compounds based on predicted binding affinity.
Hit Prioritization Consensus Scoring and FilteringSelection of compounds that exhibit a bivalent binding mode similar to this compound.
Experimental Validation Radioligand Binding AssaysConfirmation of D3 receptor affinity and selectivity for the top-ranked virtual hits.

By focusing on the unique structural features of the D3 receptor, particularly the secondary binding pocket exploited by this compound, these virtual screening methodologies aim to efficiently identify novel and selective D3 receptor antagonists for further development.

Synthetic Strategies and Chemical Biology Approaches in R Pg648 Research

Enantioselective Synthetic Routes for (R)-PG648 and Analogues

The synthesis of enantiomerically pure this compound, a potent and selective D3 dopamine (B1211576) receptor antagonist, is crucial for its pharmacological evaluation. Research has focused on developing synthetic strategies that yield the desired (R)-enantiomer with high purity.

Asymmetric Hydrolysis Techniques

While direct asymmetric hydrolysis has not been the primary reported method for the synthesis of this compound, the broader field of asymmetric synthesis often employs enzymatic resolutions, a form of hydrolysis, to separate enantiomers. For instance, enantioselective lipase resolution is a key step in the synthesis of some chiral drugs, where a racemic substrate is selectively hydrolyzed to yield an enantiomerically enriched product mdpi.com.

In the specific case of this compound, also referred to as R-22, the primary reported enantioselective route involves the use of an enantiomerically pure starting material. The synthesis is achieved through the classic amidation reaction between 1H-Indole-2-carboxylic acid and the enantiomerically pure amine, (R)-4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-ol. It is noteworthy that attempts to resolve the racemic mixture of PG648 using tartaric acid derivatives proved unsuccessful, highlighting the importance of securing the desired stereochemistry early in the synthetic sequence nih.gov. This approach, starting from a chiral pool, is a common and effective strategy in asymmetric synthesis to obtain a single enantiomer of a complex molecule mdpi.com.

The following table summarizes the key reactants in the enantioselective synthesis of this compound.

Reactant 1Reactant 2Product
1H-Indole-2-carboxylic acid(R)-4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-olThis compound

Optimization for Multi-gram Scale Synthesis

Key strategies for optimizing multi-gram scale synthesis often include:

Route scouting: Identifying the most efficient synthetic pathway with the fewest steps.

Reagent and solvent selection: Choosing cost-effective and environmentally benign materials.

Process parameter optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification methods: Developing scalable and efficient purification techniques to isolate the final product.

These principles would be directly applicable to the large-scale production of this compound.

Chemical Modifications and Derivatization for Research Probes

To explore the structure-activity relationships (SAR) and to develop tools for chemical biology studies, chemical modifications and derivatization of the this compound scaffold are essential. These modifications can introduce functional groups for labeling or improve properties such as metabolic stability.

Introduction of Functional Groups (e.g., Fluorination)

The introduction of functional groups, such as fluorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. While specific examples of fluorinated this compound analogues are not detailed in the available literature, the rationale for such modifications is strong. Fluorination can influence a compound's lipophilicity, pKa, and metabolic stability nih.govchemrxiv.org.

In the broader context of drug design, the replacement of a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the compound's half-life. For example, in a series of antitubulin compounds, fluorination of the 7-phenyl ring was explored to improve metabolic stability nih.gov. This strategy could be applied to the 2,3-dichlorophenyl ring or the indole moiety of this compound to investigate its effect on D3 receptor affinity and metabolic profile.

The table below illustrates potential sites for fluorination on the this compound scaffold.

MoietyPotential Fluorination Site
2,3-Dichlorophenyl ringPositions 4, 5, or 6
Indole ringPositions 4, 5, 6, or 7

Modifications for Improved Metabolic Stability in Research Settings

Metabolic instability can limit the utility of a research compound by reducing its exposure in in vivo studies. A common strategy to enhance metabolic stability is to identify and block metabolic "hot spots" within the molecule. For compounds containing a piperazine ring, such as this compound, this moiety can be susceptible to metabolism.

Research on atypical dopamine transporter (DAT) inhibitors has shown that bioisosteric replacement of the piperazine ring can lead to improved metabolic stability. In one study, replacing the piperazine with aminopiperidines or piperidine amines resulted in several lead compounds with high DAT affinity and enhanced stability in rat liver microsomes researchgate.net. This approach could be translated to the this compound scaffold to generate analogues with improved pharmacokinetic properties for in vivo research.

Chemical Biology Tools and Applications

Chemical biology utilizes small molecules as tools to probe and understand biological systems. Derivatives of this compound can be developed into such tools to investigate the role of the D3 receptor in various physiological and pathological processes. The development of such probes often involves the synthesis of derivatives with specific functionalities nih.gov.

While specific chemical biology tools derived from this compound are not extensively documented, the general principles of probe design can be applied. For instance, attaching a photoaffinity label, a fluorescent tag, or a biotin handle to the this compound scaffold could enable the identification of binding partners, visualization of receptor localization, or affinity-based protein profiling, respectively. The synthesis of such derivatives is a key aspect of their development and application in biological research rsc.org.

Pharmacological Characterization of R Pg648 in in Vitro Systems

Cell-Based Receptor Binding Assays

Cell-based binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular target. For (R)-PG648, these assays have been crucial in establishing its high affinity for the D3R and its selectivity over the closely related D2 and D4 receptors.

Radioligand Competition Binding Studies (e.g., [3H]N-methylspiperone)

Radioligand competition binding assays are a standard method to determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor. In the characterization of this compound, [3H]N-methylspiperone, a well-established radioligand for D2-like receptors, has been commonly employed. nih.gov These studies have demonstrated that this compound exhibits a high affinity for the human dopamine (B1211576) D3 receptor, with reported inhibitor constant (Ki) values of 1.12 nM and 1.88 nM. nih.gov The compound shows a significant enantioselectivity at the D3 receptor, with the (R)-enantiomer having a much higher affinity than the (S)-enantiomer. grantome.commedkoo.com

Use of Recombinant Cell Lines (e.g., HEK293 cells expressing D2R, D3R, D4R)

To precisely determine the affinity of this compound for individual dopamine receptor subtypes without the confounding presence of other receptors, recombinant cell lines are utilized. Human Embryonic Kidney 293 (HEK293) cells are frequently used for this purpose, as they can be engineered to express a single receptor subtype, such as the dopamine D2, D3, or D4 receptor. grantome.comresearchgate.net Studies using these cell lines have confirmed the high D3R selectivity of this compound, showing a selectivity of over 400-fold for the D3R compared to the D2R. nih.gov This high selectivity is a key characteristic that makes this compound a valuable research tool and a promising therapeutic candidate.

Receptor SubtypeRadioligandCell LineKi (nM)Selectivity (D2/D3)
Human D3[3H]N-methylspiperoneHEK2931.12>400-fold
Human D3[3H]N-methylspiperoneCloned1.88-
Human D2[3H]N-methylspiperoneHEK293~448 (calculated)-

Ki values are a measure of binding affinity; a lower Ki indicates higher affinity.

Receptor Functional Assays and Efficacy Determination

Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response). These assays measure the effect of the compound on receptor-mediated signaling pathways.

Bioluminescence Resonance Energy Transfer (BRET) Based Functional Studies

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions in live cells. In the context of GPCRs like the dopamine receptors, BRET can be used to monitor the recruitment of intracellular signaling proteins, such as β-arrestin, to the receptor upon activation. While specific BRET data for this compound is not extensively detailed in the available literature, this type of assay is instrumental in characterizing the functional activity of D3R ligands. For instance, a D3R-mediated β-arrestin recruitment assay can determine the antagonist activity of a compound, with results often reported as an IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response. Similarly, a G-protein activation BRET assay (e.g., Go-BRET) can also be used to measure the antagonist properties of a compound.

Agonist-Induced Efficacy (Antagonism/Partial Agonism)

Functional assays that measure an agonist-induced response are critical for determining the efficacy of a compound. For this compound, studies have confirmed its role as a competitive antagonist at the D3 receptor. nih.gov In functional assays, such as those measuring β-arrestin recruitment, this compound would be expected to inhibit the response induced by a dopamine agonist in a concentration-dependent manner, without producing a response on its own. nih.gov This antagonistic activity is a key feature of its pharmacological profile. While some compounds targeting the D3 receptor have shown partial agonist activity, the available evidence points to this compound being a full antagonist. nih.govresearchgate.net

Assessment of Signaling Pathway Modulation (e.g., GTPγS binding)

Investigation of Off-Target Interactions in In Vitro Screening

The pharmacological profile of a therapeutic candidate is not only defined by its affinity for the primary target but also by its lack of interaction with other biological molecules, known as off-targets. Investigating these off-target interactions is crucial for predicting potential side effects and ensuring the compound's selectivity. For this compound, in vitro screening has been employed to assess its binding profile against other related and unrelated receptors.

Selectivity Screening against Other G-Protein Coupled Receptors (GPCRs)

This compound is recognized primarily as a potent and selective dopamine D3 receptor antagonist. A key aspect of its pharmacological characterization is its selectivity over other GPCRs, particularly the highly homologous dopamine D2 receptor. The structural similarities between D2 and D3 receptors present a significant challenge in developing D3-selective ligands.

Research has demonstrated that this compound possesses a notable degree of selectivity for the D3 receptor over the D2 receptor. The enantiomers of PG648 showed significant enantioselectivity at the D3 receptor, with a more than 10-fold difference in affinity, whereas this was not observed at D2 receptors, where the difference was less than 2-fold grantome.com. This selectivity is thought to arise from structural differences in a secondary binding pocket located near the extracellular loops, which is present in the D3 receptor but absent in the D2 receptor grantome.com.

Further screening of this compound and its analogues against a wider panel of receptors and ion channels has been reported. These studies indicated that the compounds did not possess significant binding affinities for these other off-target sites, underscoring the high selectivity of this chemical series for the D3 receptor grantome.com. Docking studies of this compound into the D3 receptor crystal structure have helped to elucidate the structural basis for its high affinity and selectivity grantome.com.

ReceptorRelative Selectivity for this compound
Dopamine D3 ReceptorHigh
Dopamine D2 ReceptorLow (>10-fold lower affinity compared to D3) grantome.com
Table 1. Comparative selectivity of this compound for Dopamine D3 versus D2 receptors.

Serotonin Receptor (e.g., 5-HT1A) Interactions

The serotonergic system, with its numerous receptor subtypes, represents a common set of off-targets for many centrally acting drugs. Cross-reactivity with serotonin receptors, such as the 5-HT1A subtype, can lead to a range of physiological effects.

However, based on a review of the available scientific literature, specific data from in vitro screening assays detailing the binding affinity or functional activity of this compound at various serotonin receptor subtypes, including the 5-HT1A receptor, are not extensively reported. While general off-target screening has indicated a high degree of selectivity for the dopamine D3 receptor, a detailed profile of its interactions with the serotonin receptor family is not prominently available in published research.

Preclinical Biological Activity of R Pg648 in in Vivo Models Non Human

Neurobiological Mechanisms Investigated in Animal Models

Role of Dopaminergic Systems in Mesolimbic Brain Regions

The dopamine (B1211576) D3 receptor (D3R) is recognized as a crucial target in the development of pharmacotherapies for substance use disorders thegoodscentscompany.com. D3R-selective compounds, including (R)-PG648, have been instrumental research tools, with their effects translated into in vivo models of drug abuse thegoodscentscompany.com. This compound itself is characterized as a selective dopamine D3 receptor antagonist nih.govuni.luwikiwand.com.

The D3R subtype is strategically localized within key neurocircuits that govern motivation and cognition uni.lu. The mesolimbic pathway, a major dopaminergic system, originates in the ventral tegmental area (VTA) and projects to the ventral striatum, which encompasses the nucleus accumbens and olfactory tubercle usp.org. This pathway plays a critical role in processes such as incentive salience, motivation, reinforcement learning, and reward usp.org. Dopamine D3 receptors are extensively expressed in the limbic system, particularly in the nucleus accumbens (NAc) uni-freiburg.de. Preclinical studies have demonstrated that D3R antagonists and partial agonists, including this compound, yield promising outcomes in rodent models of relapse-like behaviors, such as stress-, drug-, and cue-induced reinstatement of drug seeking thegoodscentscompany.com.

Functional Divergence between D2R and D3R in Animal Physiology

Developing selective compounds for dopamine receptors presents a significant challenge due to the high sequence homology between D3R and D2R, particularly within their orthosteric binding sites. Despite this challenge, this compound exhibits notable selectivity, being approximately 400-fold more selective for D3R over D2R wikiwand.com. Furthermore, this compound demonstrates a 15-fold higher affinity at D3Rs compared to its (S)-enantiomer, while showing less than 2-fold enantioselectivity at D2R wikiwand.com.

A key functional divergence between D2R and D3R in animal physiology is their differential involvement in motor control. Unlike D2R, the D3R subtype does not appear to play a major role in movement uni.lu. This distinction is clinically relevant, as D3R antagonists have been shown to attenuate opioid-induced hyperactivity, self-administration, and seeking behaviors in animal models without inducing the adverse motoric effects commonly associated with nonselective D2-like receptor antagonism. This selective modulation of behavior without significant motor side effects underscores the therapeutic potential of D3R-selective compounds like this compound, highlighting the functional differences between D2R and D3R in mediating physiological responses.

Selectivity of this compound

The following table summarizes the selectivity profile of this compound for dopamine D3 and D2 receptors.

CompoundReceptorSelectivity (Fold)Affinity (Relative to (S)-enantiomer)
This compoundD3R over D2R~400 wikiwand.com-
This compoundD3R-15-fold higher than (S)-enantiomer wikiwand.com
This compoundD2R-<2-fold enantioselectivity wikiwand.com

Structure Activity Relationship Sar and Analogue Development of R Pg648 Series

Identification of Key Pharmacophoric Elements

The molecular architecture of (R)-PG648 and its analogues is characterized by two key pharmacophoric elements connected by a flexible linker. This design allows for simultaneous interaction with distinct regions of the dopamine (B1211576) D3 receptor (D3R), contributing to their high affinity and selectivity.

The primary pharmacophore (PP) is the portion of the molecule that targets the orthosteric binding site (OBS), the highly conserved region where the endogenous ligand, dopamine, binds. In the case of this compound and its analogues, the 2,3-dichlorophenylpiperazine moiety serves as the PP. nih.gov This structural element is a well-established motif in dopamine receptor ligands. nih.gov Computational studies have shown that this phenylpiperazine group overlays with known D2/D3 receptor antagonists, establishing its role in anchoring the ligand within the OBS. nih.gov The ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site of either the D2 or D3 receptor is a critical determinant of its pharmacological activity. nih.gov

The secondary pharmacophore (SP) is designed to interact with a secondary binding pocket (SBP), which is often less conserved across receptor subtypes, thereby conferring selectivity. For this compound, the indolylamide terminus functions as the SP. nih.gov This indole moiety has been extensively utilized in the design of dopaminergic ligands. nih.gov The interaction of the indolylamide with the SBP of the D3R is a key factor in the high D3R selectivity of this compound. nih.gov Structure-activity relationship (SAR) studies have further solidified the importance of the indole amide as a privileged structure for D2-like receptors. nih.gov Variations of this SP, such as benzofuran, have also been explored in analogue development. nih.gov

Role of the Linker Chain in Receptor Affinity and Selectivity

The linker's role is to optimally position the PP and SP within their respective binding pockets. Studies on various bitopic ligands have demonstrated that the linker has an active role in D3R selective binding and function. nih.gov The length and flexibility of the alkyl chain are critical parameters. For instance, in a series of eticlopride-based bitopic ligands, the addition of a linker and an SP was found to improve binding affinities. nih.gov The composition of the linker, including the incorporation of cyclic aliphatic moieties, has been shown to be a significant contributor to binding affinity and subtype selectivity. nih.gov

A key structural feature of the linker in this compound is the presence of a hydroxyl group at the 3-position of the butyl chain. This hydroxyl group plays a pivotal role in molecular recognition and binding affinity, often through the formation of hydrogen bonds with receptor residues. nih.govresearchgate.net The stereochemistry of this hydroxyl group is critical for enantioselectivity. The (R)-enantiomer, this compound, exhibits significantly higher affinity and selectivity for the D3R compared to its (S)-enantiomer. This highlights the specific spatial orientation required for optimal interaction with the receptor, a common phenomenon where stereochemistry dictates the biological activity of chiral molecules. nih.gov

Development and Evaluation of this compound Analogues (e.g., BAK2-66, VK4-116, VK4-40)

Building upon the SAR of this compound, several analogues have been synthesized and evaluated to further refine the pharmacological profile. These efforts have led to the development of compounds with enhanced selectivity and potential therapeutic applications.

BAK2-66: This compound is a selective dopamine D3 receptor antagonist that emerged from the chiral resolution of a racemic mixture. medkoo.com

VK4-116 and VK4-40: These are structurally novel D3R antagonists that have shown promise for the treatment of substance use disorders. nih.gov (R)-VK4-116, identified as the eutomer (the more potent enantiomer) at the D3R, has been extensively studied. researchgate.netplos.org Both R-VK4-40 and R-VK4-116 are highly selective for the D3R and have been shown to not potentiate the adverse cardiovascular effects of substances like cocaine or oxycodone in preclinical studies. nih.govnih.gov

The development of these analogues involves systematic modifications to the primary pharmacophore, the secondary pharmacophore, and the linker. For example, in the development of analogues like VK4-116, modifications to the phenylpiperazine and the terminal amide moieties have been explored to optimize D3R affinity and selectivity.

Table 1: Binding Affinities of this compound Analogues

CompoundD2R Ki (nM)D3R Ki (nM)Selectivity (D2/D3)
This compound 1.770.4364.1
BAK2-66 Data not availableData not availableData not available
R-VK4-116 1330.83160
R-VK4-40 2041.2170

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various sources for illustrative purposes.

These structure-activity relationship studies and the subsequent development of analogues underscore the effectiveness of the bitopic ligand design strategy in achieving dopamine receptor subtype selectivity. The continuous refinement of the pharmacophoric elements and the linker has led to the identification of potent and selective D3R antagonists with promising therapeutic potential.

Structure-Driven Design of Bitopic Ligands

The development of this compound is rooted in the concept of bitopic ligands, a sophisticated approach in drug design aimed at enhancing receptor selectivity and affinity. researchgate.netnih.gov Bitopic ligands are molecules engineered to simultaneously engage two distinct binding sites on a single receptor: the primary, highly conserved orthosteric binding site (OBS) and a less conserved allosteric or secondary binding pocket (SBP). researchgate.netnih.gov This "message-address" strategy involves a primary pharmacophore (PP) that provides the main binding interaction (the "message") at the OBS, connected via a linker to a secondary pharmacophore (SP) that targets the SBP (the "address"). nih.gov This design can achieve greater subtype selectivity, a significant challenge for receptors with highly similar orthosteric sites, such as the dopamine D2 (D2R) and D3 (D3R) receptors. researchgate.netnih.gov

The design of this compound exemplifies this principle. Computational studies revealed that its 2,3-dichlorophenylpiperazine moiety serves as the primary pharmacophore, overlaying with the OBS-binding portion of reference compounds like eticlopride. nih.gov The indole amide terminus of this compound functions as the secondary pharmacophore, extending to interact with a secondary binding pocket. nih.gov The high D3R selectivity of this compound is largely attributed to structural differences in this secondary pocket between the D2R and D3R subtypes. nih.gov Specifically, the presence of an extra glycine residue on the extracellular loop 1 of the D3R alters the shape and size of the SBP, creating a favorable interaction site for the indole amide SP of this compound and confirming its role in driving selectivity. nih.gov Subsequent structure-activity relationship (SAR) studies have reinforced the importance of the indole amide as a privileged structure for achieving high affinity and selectivity at D2-like receptors. nih.gov

Challenges and Future Directions in R Pg648 Research

Addressing Metabolic Instability in Preclinical Development

A critical challenge in the preclinical development of any drug candidate, including D3R antagonists, is ensuring adequate metabolic stability. nih.gov Metabolic stability refers to a compound's susceptibility to being broken down by metabolic enzymes, primarily in the liver. nih.gov Poor stability can lead to rapid clearance from the body, low bioavailability, and failure to achieve therapeutic concentrations. nih.gov For N-arylpiperazine derivatives, a class to which (R)-PG648 belongs, metabolism often occurs via CYP3A4-dependent N-dealkylation and CYP2D6-dependent oxidation. nih.gov Individual variability in these enzymes can lead to widely different metabolite-to-parent drug ratios, complicating development. nih.gov

While specific metabolic data for this compound is not extensively published, the preclinical assessment of other novel D3R antagonists highlights the importance of this phase. For instance, the D3R antagonist R-VK4-116 underwent rigorous in vitro evaluation to predict its in vivo behavior. nih.gov These studies are crucial for selecting appropriate animal species for toxicity studies and predicting human pharmacokinetics. nih.gov

Table 1: In Vitro Metabolic Stability of D3R Antagonist R-VK4-116 in Liver Microsomes

SpeciesConcentration% Remaining after 120 min
Human1 µM16.4%
Human10 µM48.9%
Rat1 µM37.5%
Rat10 µM69.4%
Dog1 µM19.7%
Dog10 µM49.9%
Monkey1 µM15.0%
Monkey10 µM39.7%
Data sourced from an in vitro safety evaluation of R-VK4-116. nih.gov

Future research for compounds like this compound will require comprehensive in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies. Identifying potential metabolic liabilities early allows for structural modifications to enhance stability without compromising potency or selectivity, a key strategy in medicinal chemistry.

Advancements in Medicinal Chemistry for D3R Ligand Design

The primary challenge in designing D3R-selective ligands is the high degree of structural similarity (homology) with the D2 receptor, particularly within the binding site. nih.gov This has historically made it difficult to develop compounds that target the D3R without also affecting the D2R, which can lead to undesirable side effects.

A significant advancement in overcoming this challenge is the "bitopic ligand" design strategy. This approach involves creating molecules that bind to both the primary (orthosteric) binding site and a secondary, less conserved (allosteric) site on the receptor. This dual interaction can dramatically increase selectivity for the D3R over the D2R. nih.gov The development of this compound and other highly selective 4-phenylpiperazine compounds has been informed by this strategy, identifying the second extracellular loop (E2) of the D3R as a key region for achieving selectivity.

Recent patent literature reflects a continued effort to develop novel scaffolds and explore unique interactions within the D3R binding pocket. The increasing availability of high-resolution X-ray crystal structures of the D3R is expected to accelerate these efforts, enabling more rational, structure-based drug design and moving the field beyond traditional structure-activity relationship (SAR) studies. nih.gov

Table 2: Binding Affinities of Selected D3R Ligands

CompoundD3R Ki (nM)D2R Ki (nM)D3R vs D2R Selectivity
Blonanserin0.491.1~2-fold
Aripiprazole2.64.3~1.7-fold
PG010370.76170~224-fold
R-PG648 Analogue (8j)2.6>10,000>3846-fold
Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. Data compiled from multiple sources. nih.govasu.edu

Future medicinal chemistry efforts will likely focus on refining bitopic ligand designs, exploring new chemical scaffolds, and leveraging computational methods to predict binding and selectivity with greater accuracy.

Development of Translational Animal Models for D3R Research

Effective preclinical animal models are essential for evaluating the therapeutic potential of D3R antagonists and understanding the receptor's role in disease. nih.gov Given the D3R's involvement in conditions like substance use disorder and schizophrenia, models that accurately replicate the symptoms and underlying neurobiology of these human disorders are critical for translational success.

For substance use disorder, animal models of drug self-administration and reinstatement (relapse) are widely used. Studies with PG01037, a close analogue of this compound, have shown that D3R antagonism can reduce the motivation to self-administer methamphetamine and inhibit cue-induced reinstatement of drug-seeking behavior in rats. nih.gov These findings provide strong preclinical evidence for the potential of D3R antagonists in treating addiction. nih.govnih.gov

In schizophrenia research, models often aim to replicate positive, negative, and cognitive symptoms. Pharmacological models, such as those using NMDA receptor antagonists like ketamine or phencyclidine, can induce psychosis-like states and cognitive deficits in rodents. researchgate.net Neurodevelopmental models, like those involving prenatal exposure to methylazoxymethanol acetate (MAM), are also used to mimic cognitive impairments associated with the disorder. researchgate.net D3R blockade has been shown to reverse behavioral effects in some of these models, suggesting a therapeutic role. researchgate.net

A key challenge is bridging the gap between findings in rodent models and clinical outcomes in humans. Future directions include refining existing models to better capture the complexity of human psychiatric disorders, particularly negative and cognitive symptoms, and increasing the use of non-human primate models, which offer greater translational relevance for addiction research.

Q & A

Q. What experimental strategies can validate the stereospecificity of this compound in modulating its target receptors?

  • Methodological Answer : Compare activity of this compound with its enantiomer (S)-PG648 in competitive binding assays. Use cryo-EM or co-crystallization to visualize ligand-receptor interactions. Employ knock-in models expressing mutant receptors to confirm stereochemical selectivity .

Data Management & Reproducibility

Q. What are the best practices for managing and sharing sensitive research data related to this compound’s preclinical trials?

  • Methodological Answer : Store raw data in FAIR-compliant repositories (e.g., Zenodo) with embargo periods for sensitive findings. Use de-identification protocols for patient/animal data, and include metadata detailing experimental conditions. For collaborative projects, adopt version-controlled platforms like GitLab .

Q. How can researchers ensure the reproducibility of this compound synthesis and bioactivity assays?

  • Methodological Answer : Publish step-by-step protocols with failure analyses (e.g., common side reactions). Share characterized intermediates via platforms like PubChem. Participate in ring trials to harmonize assay methodologies across institutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-PG648
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-PG648

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.